[(3-Fluoro-4-methylphenyl)methyl](methyl)amine
Description
(3-Fluoro-4-methylphenyl)methylamine (CAS: 1531870-35-5) is a secondary amine featuring a 3-fluoro-4-methylbenzyl group linked to a methylamine moiety. Its molecular formula is C₉H₁₁FN (molecular weight: 153.19 g/mol). The fluorine atom at the 3-position and methyl group at the 4-position on the aromatic ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHANYKHHPUQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-Alkylation of (3-Fluoro-4-methylphenyl)methanol
Starting Material: (3-Fluoro-4-methylphenyl)methanol
Reagents: Methylamine, a suitable base (e.g., sodium hydride)
Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Procedure: The (3-Fluoro-4-methylphenyl)methanol is first deprotonated using sodium hydride, followed by the addition of methylamine to form the desired product.
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Reductive Amination
Starting Material: (3-Fluoro-4-methylbenzaldehyde)
Reagents: Methylamine, a reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in a solvent like methanol or ethanol.
Procedure: The (3-Fluoro-4-methylbenzaldehyde) is reacted with methylamine in the presence of a reducing agent to yield (3-Fluoro-4-methylphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (3-Fluoro-4-methylphenyl)methylamine typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amine group can lead to the formation of the corresponding imine or nitrile.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert the compound into a more saturated amine or alcohol derivative.
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Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Typically performed in inert solvents like dichloromethane.
Products: Substitution reactions can introduce different functional groups onto the benzene ring or the amine group.
Scientific Research Applications
Chemistry
Organic Synthesis: (3-Fluoro-4-methylphenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used to study the effects of fluorine and methyl substitutions on biological activity and receptor binding.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties imparted by the fluorine and methyl groups.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability, while the methyl group can influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes structurally analogous compounds based on substituent variations, alkyl chain modifications, and heterocyclic integrations.
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 1-(3-Chloro-4-fluorophenyl)ethylamine (CAS: N/A, C₉H₁₁ClFN, MW: 187.64 g/mol): This compound replaces the 3-fluoro group with a 3-chloro substituent and introduces an ethyl chain. Such halogen substitutions are common in drug design to modulate bioavailability .
[1-(4-Fluorophenyl)ethyl][(3-methylphenyl)methyl]amine (C₁₆H₁₈FN, MW: 243.32 g/mol):
The fluorine is shifted to the 4-position, and a 3-methylphenyl group replaces the 3-fluoro-4-methylphenyl moiety. Positional changes in fluorine can significantly affect electronic effects (e.g., dipole moments) and intermolecular interactions .
Trifluoromethyl-Substituted Derivatives
- 1-(3-Fluorophenyl)ethylamine (C₁₆H₁₅F₄N, MW: 297.29 g/mol):
The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and metabolic resistance compared to the methyl group in the target compound. Such modifications are often employed to improve pharmacokinetic profiles .
Alkyl Chain Modifications
- [1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS: 1426290-70-1, C₉H₁₀ClFN₅, MW: 244.66 g/mol): This derivative incorporates a tetrazole ring, a heterocycle known to enhance hydrogen bonding and metabolic stability. The hydrochloride salt improves aqueous solubility, a critical factor for drug delivery .
Heterocyclic Derivatives
- (3-Bromo-4-fluorophenyl)methylamine (C₁₅H₁₂BrF₄N, MW: 362.16 g/mol):
Bromine introduces steric bulk and polarizability, while the trifluoromethyl group amplifies electronic effects. Such combinations are explored in materials science for tuning charge-transfer properties .
Physicochemical and Functional Comparisons
Electronic Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity (3.98) vs. chlorine’s (3.16) results in stronger dipole moments and altered π-π stacking interactions. Chlorine’s larger atomic size may enhance van der Waals interactions .
- Methyl vs. Trifluoromethyl : The -CF₃ group’s strong electron-withdrawing nature reduces basicity compared to methyl, affecting protonation states and reactivity in acidic environments .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | C₉H₁₁FN | 153.19 | 3-Fluoro, 4-methylphenyl, methyl | Secondary amine, moderate lipophilicity |
| 1-(3-Chloro-4-fluorophenyl)ethylamine | C₉H₁₁ClFN | 187.64 | 3-Chloro, 4-fluorophenyl, ethyl | Enhanced steric bulk |
| {[1-(3-Fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine HCl | C₉H₁₀ClFN₅ | 244.66 | Tetrazole ring, hydrochloride salt | Improved solubility, heterocyclic |
| 1-(3-Fluorophenyl)ethylamine | C₁₆H₁₅F₄N | 297.29 | Trifluoromethyl, ethyl chain | High electron-withdrawing capacity |
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (logP)* | Bioavailability Implications |
|---|---|---|---|
| 3-Fluoro | Moderate electron withdrawal | +0.14 | Enhanced metabolic stability |
| 3-Chloro | Strong electron withdrawal | +0.76 | Increased membrane permeability |
| Trifluoromethyl | Extreme electron withdrawal | +1.10 | Resistance to oxidative metabolism |
| Tetrazole ring | Hydrogen-bond acceptor | -0.50 | Improved aqueous solubility |
*Estimated using fragment-based methods (e.g., XLogP3).
Biological Activity
(3-Fluoro-4-methylphenyl)methylamine is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its ability to interact with various biological targets. The presence of the fluorine atom enhances its reactivity and biological activity, making it a significant candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of (3-Fluoro-4-methylphenyl)methylamine is CHFN. Its structure features a fluorinated aromatic ring, which contributes to its binding affinity to biological targets such as enzymes and receptors. The bulky methyl group enhances the compound's lipophilicity, affecting its absorption and distribution in biological systems.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and biochemical processes. Preliminary studies suggest that (3-Fluoro-4-methylphenyl)methylamine may influence various biochemical pathways, potentially leading to therapeutic applications.
Biological Activity and Therapeutic Potential
Research indicates that (3-Fluoro-4-methylphenyl)methylamine exhibits several biological activities:
- Antimicrobial Activity : Initial findings suggest that this compound may have antimicrobial properties, making it a candidate for developing new antibiotics.
- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines, indicating potential applications in oncology.
- Enzyme Modulation : The compound has been reported to modulate the activity of specific enzymes, which could be beneficial in treating diseases where enzyme inhibition is desired.
Case Studies and Research Findings
Several studies have investigated the biological activity of (3-Fluoro-4-methylphenyl)methylamine:
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Study on Enzyme Inhibition :
- A study assessed the compound's ability to inhibit a specific enzyme linked to cancer progression. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anticancer agent.
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Antimicrobial Efficacy :
- In vitro tests demonstrated that (3-Fluoro-4-methylphenyl)methylamine exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics.
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Cytotoxicity Assessment :
- A cytotoxicity assay conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types.
Comparative Analysis with Similar Compounds
The biological activity of (3-Fluoro-4-methylphenyl)methylamine can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| [(3-Fluoro-4-methylphenyl)methyl]amine | CHFN | Lacks methyl group | Moderate enzyme inhibition |
| (4-Fluoro-2-methylphenyl)methylamine | CHFN | Different fluorine position | Lower cytotoxicity |
| (3-Fluoro-4-methoxyphenyl)methylamine | CHFN | Methoxy instead of methyl | Enhanced antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
